5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
Overview
Description
NMS-1286937, also known as Onvansertib, is a selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1). Polo-like kinase 1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. NMS-1286937 has shown promising antitumor activity in preclinical models and is currently being investigated for its potential therapeutic applications in various cancers .
Preparation Methods
The synthesis of NMS-1286937 involves several steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. Industrial production methods for NMS-1286937 are also proprietary, but they typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
NMS-1286937 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NMS-1286937 into reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NMS-1286937 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the role of Polo-like kinase 1 in cell cycle regulation and mitosis.
Biology: NMS-1286937 is used in biological research to investigate the effects of Polo-like kinase 1 inhibition on cellular processes, including cell division and apoptosis.
Medicine: The compound is being investigated for its potential therapeutic applications in various cancers, including acute myeloid leukemia and metastatic solid tumors. .
Industry: NMS-1286937 is used in the pharmaceutical industry for the development of new cancer therapies and as a reference compound in drug discovery and development
Mechanism of Action
NMS-1286937 exerts its effects by selectively inhibiting Polo-like kinase 1. Polo-like kinase 1 is a key regulator of the cell cycle, and its inhibition leads to mitotic cell cycle block, inducing monopolar spindles that preclude chromosome segregation. This ultimately results in apoptosis, or programmed cell death, of tumor cells. The compound’s high specificity for Polo-like kinase 1 among a panel of 296 kinases, including other Polo-like kinase members, makes it a potent and selective inhibitor .
Comparison with Similar Compounds
NMS-1286937 is unique in its high specificity and potency as a Polo-like kinase 1 inhibitor. Similar compounds include:
Volasertib: Another Polo-like kinase 1 inhibitor with similar mechanisms of action but different pharmacokinetic profiles.
Rigosertib: A multi-kinase inhibitor that targets Polo-like kinase 1 among other kinases, but with less specificity compared to NMS-1286937.
GSK461364: A Polo-like kinase 1 inhibitor with a different chemical structure and pharmacological properties.
NMS-1286937 stands out due to its high selectivity for Polo-like kinase 1 and its promising preclinical and clinical results .
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N4/c12-7-1-5(11(14,15)16)2-8(13)10(7)20-9(18)3-6(4-17)19-20/h1-3H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZYPAMYHBOUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C#N)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391260 | |
Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120068-79-3 | |
Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120068-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile?
A: This compound is characterized by a pyrazole ring core substituted with various functional groups. X-ray diffraction studies have revealed its three-dimensional structure, showing the spatial arrangement of the phenyl ring, the pyrazole ring, and the substituent groups [, , ]. These studies are crucial for understanding the compound's interactions and potential applications.
Q2: What are the potential applications of this compound in materials science?
A: While specific applications aren't extensively detailed in the provided research, the presence of fluorine atoms within the molecule suggests potential for materials science applications. Fluorine incorporation often leads to unique chemical and physical properties []. Further research is needed to explore specific applications in this area.
Q3: How does this compound interact with fullerene molecules?
A: Computational studies using Density Functional Theory (DFT) have shown that this compound exhibits good absorption energy with fullerene, indicating a favorable interaction []. This interaction also enhances the Raman activity of the compound, suggesting potential applications in sensing or materials development.
Q4: How does the structure of this compound influence its reactivity?
A: The compound possesses five distinct functional groups: an amino group, a cyano group, a trifluoromethyl group, and two chlorine atoms []. These groups contribute to the molecule's reactivity and can participate in various chemical reactions. The relative positions of these groups, as revealed by X-ray diffraction studies, further influence the molecule's reactivity and interactions with other molecules [, , ].
Q5: What synthetic routes are available for preparing derivatives of this compound?
A: The provided research highlights several synthetic approaches. One method involves reacting the compound with acylisothiocyanates to yield thiourea derivatives []. Another method utilizes a sulfinylating agent like trifluoromethylsulfinic acid in the presence of an amine acid complex and a halogenating agent []. Researchers have also synthesized derivatives by reacting the compound with various aldehydes [, ].
Q6: Are there any known challenges in synthesizing or handling this compound?
A: Crystallographic studies often reveal large displacement parameters for the fluorine atoms within the molecule. This observation suggests potential challenges related to rotational disorder of the trifluoromethyl group, which could impact synthesis and characterization [, ].
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